![molecular formula C9H13ClF3NO2 B1480053 2-Chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098083-79-3](/img/structure/B1480053.png)
2-Chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Synthesis Applications
Synthesis of Pyrrolin-2-ones
A study explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones using chlorinated pyrrolidin-2-ones, which are useful for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Electrooptic Film Fabrication
A study presented the use of dibranched, heterocyclic chromophores, including pyrrolidin-1-yl analogs, for creating electrooptic films. These films are significant for their microstructure and nonlinear optical response (Facchetti et al., 2006).
Crystal and Molecular Structure Determination
Research on the synthesis and structure of compounds related to pyrrolidin-1-yl analogs has been conducted, providing insights into molecular and crystal structures, crucial for understanding chemical properties (Percino et al., 2006).
Fluorodehydroxylation Reactions
A study demonstrated the use of (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride as an effective enantioselective fluorodehydroxylating agent, showing its potential in chemical synthesis (Hann & Sampson, 1989).
Chemical Properties and Analysis
Reactions of Metal Complexes
Research on the synthesis of new optically active triamines derived from pyrrolidin-1-yl analogs, studying their behavior in solution and complex formation, contributes to the understanding of coordination chemistry (Bernauer et al., 1993).
X-Ray Crystallography Studies
Studies involving reactions of 3-chloro-5-methoxy pyrrolidin-1-yl analogs with different agents have been conducted, providing insights into molecular structures through X-ray crystallography, crucial for understanding chemical interactions and properties (Kosolapova et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-16-5-6-3-14(8(15)2-10)4-7(6)9(11,12)13/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWZFFQLPPIHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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